molecular formula C18H14FNO3 B11516372 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11516372
M. Wt: 311.3 g/mol
InChI Key: LFLKHWYNEJGCIP-JQIJEIRASA-N
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Description

5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolone core substituted with fluorophenyl, hydroxy, and methylbenzoyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methylbenzoyl chloride in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrrolone compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and methylbenzoyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern on the pyrrolone core, which imparts distinct chemical and biological properties. Its combination of fluorophenyl and methylbenzoyl groups is not commonly found in similar compounds, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C18H14FNO3

Molecular Weight

311.3 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C18H14FNO3/c1-10-2-4-12(5-3-10)16(21)14-15(20-18(23)17(14)22)11-6-8-13(19)9-7-11/h2-9,15,21H,1H3,(H,20,23)/b16-14+

InChI Key

LFLKHWYNEJGCIP-JQIJEIRASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(NC(=O)C2=O)C3=CC=C(C=C3)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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